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molecular formula C8H15NO3 B104805 N-BOC-(methylamino)acetaldehyde CAS No. 123387-72-4

N-BOC-(methylamino)acetaldehyde

Cat. No. B104805
M. Wt: 173.21 g/mol
InChI Key: MSWTVSDFEYSRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09233108B2

Procedure details

To an ice-cooled solution of tert-butyl 2-hydroxyethyl(methyl)carbamate (300 mg, 1.71 mmol)) in dry CH2Cl2 (8.5 mL) under argon was added portion wise Dess-Martin periodinane (762 mg, 1.8 mmol). Once finished the addition, the reaction mixture was stirred at room temperature for 3 h. The mixture was poured into saturated solutions of NaHCO3 (50 mL) and Na2S2O3 (50 mL) and more CH2Cl2 (100 mL). It was well-stirred at room temperature for 30 minutes. The organic phase was separated and washed with sat. aq. NaHCO3 (1×20 mL). It was dried over magnesium sulphate and concentrated to afford the title compound (370 mg, 98%) as colourless oil together with a yellow solid, which was used in the next step without further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
762 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Na2S2O3
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]([CH3:12])[C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.C([O-])(O)=O.[Na+].[O-]S([O-])(=S)=O.[Na+].[Na+]>C(Cl)Cl>[CH3:12][N:4]([CH2:3][CH:2]=[O:1])[C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:8])[CH3:9] |f:2.3,4.5.6|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
300 mg
Type
reactant
Smiles
OCCN(C(OC(C)(C)C)=O)C
Name
Quantity
8.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
762 mg
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Na2S2O3
Quantity
50 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
STIRRING
Type
STIRRING
Details
It was well-stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with sat. aq. NaHCO3 (1×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C(OC(C)(C)C)=O)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 124.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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